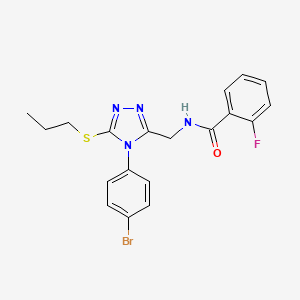

N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

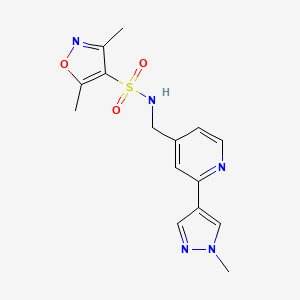

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative. The triazole ring could be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic bromophenyl group and the triazole ring suggests that this compound could have significant conjugation, which would affect its chemical properties .Chemical Reactions Analysis

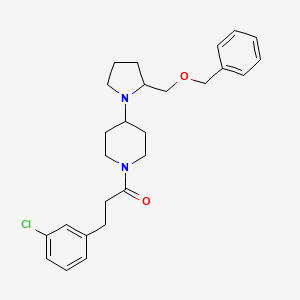

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could undergo hydrolysis, especially under acidic or basic conditions . The bromine atom on the bromophenyl group makes it a good leaving group, which could be replaced by nucleophiles in a nucleophilic aromatic substitution reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an amide group could allow for hydrogen bonding, which could increase its boiling point and water solubility compared to compounds with similar molecular weights .Wissenschaftliche Forschungsanwendungen

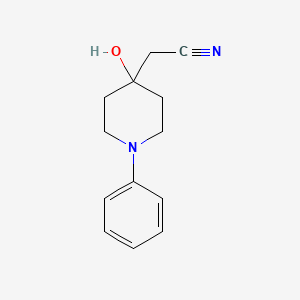

Alzheimer’s Disease (AD) Treatment

N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide: and its analogues have been investigated as potential agents for AD treatment. Among these analogues, AB11 and AB14 demonstrated remarkable activity against acetylcholinesterase (AChE) with IC50 values of 0.029 μM and 0.038 μM, respectively. AChE inhibition is crucial in managing AD symptoms by enhancing cholinergic neurotransmission .

Antioxidant Properties

Both AB11 and AB14 exhibited antioxidant activity, with IC50 values of 26.38 μM and 23.99 μM, respectively. Antioxidants play a vital role in protecting neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases .

Amyloid Beta (Aβ) Inhibition

AB11: displayed moderate inhibition of Aβ aggregation (43.25% at 500 μM). Aβ aggregation is a hallmark of AD pathology, and inhibiting this process may help prevent disease progression .

Monoamine Oxidase-B (MAO-B) Selectivity

AB11: and AB14 were selectively active against MAO-B, with IC50 values of 866 μM and 763 μM, respectively. MAO-B inhibitors are explored for their potential neuroprotective effects in AD .

Blood-Brain Barrier Penetration

Theoretical analysis suggests that these compounds have good oral bioavailability and can penetrate the blood-brain barrier, making them promising leads for new AD drugs .

Aβ Aggregation and Disaggregation

All analogues, including AB10 , AB17 , and AB70 , demonstrated the ability to disassemble well-structured Aβ fibrils. This property is essential for preventing Aβ plaque formation in AD brains .

Eigenschaften

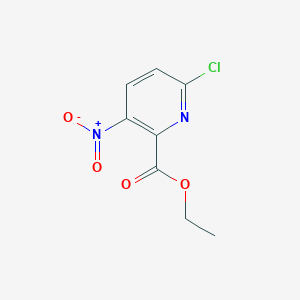

IUPAC Name |

N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrFN4OS/c1-2-11-27-19-24-23-17(25(19)14-9-7-13(20)8-10-14)12-22-18(26)15-5-3-4-6-16(15)21/h3-10H,2,11-12H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMUPQSRAFHQRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2834982.png)

![[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol](/img/structure/B2834988.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone](/img/structure/B2834989.png)

![(2Z)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2834992.png)

![3-amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B2834997.png)

![9-cyclopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2835002.png)